

2-Hydroxy-4,6-dimethoxybenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-4,6-dimethoxybenzoic acid

Cat. No.: B052542

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-4,6-dimethoxybenzoic Acid**

Introduction

2-Hydroxy-4,6-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid, a member of the hydroxybenzoic acid family. Its unique substitution pattern, featuring a hydroxyl group and two methoxy groups on the benzene ring, makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific investigation. This section details the formal nomenclature and common identifiers for **2-Hydroxy-4,6-dimethoxybenzoic acid**.

IUPAC Name

The formal name, assigned according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is **2-Hydroxy-4,6-dimethoxybenzoic acid**.

Synonyms and Common Names

In literature and commercial catalogs, this compound is known by several other names, which can be critical for exhaustive literature searches.

- 4,6-Dimethoxysalicylic acid[[1](#)]
- 2,4-Dimethoxy-6-hydroxybenzoic acid[[1](#)]
- Benzoic acid, 2-hydroxy-4,6-dimethoxy-[[1](#)]
- NSC 151975[[1](#)]

Key Chemical Identifiers

For unambiguous database and regulatory tracking, the following identifiers are essential.

Identifier	Value	Source
CAS Number	3187-19-7	[1][2][3]
Molecular Formula	C ₉ H ₁₀ O ₅	[1][3]
Molecular Weight	198.17 g/mol	[1][3]
EINECS Number	221-683-3	[3][4]

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of a molecule is paramount for its purification, characterization, and application in further synthetic steps.

Physicochemical Data

The following properties have been experimentally determined or predicted, providing insight into the compound's physical state and behavior in various solvents.

Property	Value	Conditions
Melting Point	160-162 °C	N/A
Boiling Point	371.0 ± 42.0 °C	Predicted
Density	1.335 ± 0.06 g/cm ³	20 °C, 760 Torr (Predicted)
pKa	3.19 ± 0.25	Predicted
Water Solubility	Insoluble	N/A
Solubility	Slightly soluble in aqueous acid and chloroform (with heating)	N/A
Appearance	Pale Orange to Light Brown Solid	N/A

Data sourced from ChemicalBook[\[1\]](#)[\[3\]](#).

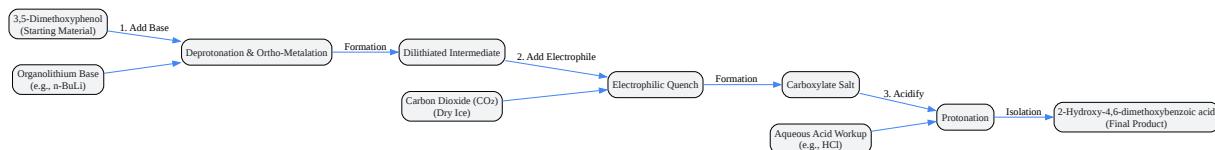
Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While a dedicated full spectral analysis for this specific isomer is not readily available in the provided search results, we can infer its expected profile based on the known effects of its functional groups and data from closely related isomers[\[5\]](#)[\[6\]](#).

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The two aromatic protons will appear as doublets in the aromatic region, with their specific chemical shifts influenced by the surrounding electron-donating groups. The two methoxy groups will likely present as a single sharp singlet, integrating to 6 protons. The hydroxyl and carboxylic acid protons will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
- ¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four substituted aromatic carbons will have chemical shifts determined

by the attached groups (-OH, -OCH₃, -COOH), while the two aromatic carbons bearing protons will appear further upfield. The two methoxy carbons will have characteristic shifts around 55-60 ppm.

The IR spectrum is invaluable for identifying functional groups. Key expected absorption bands include:


- O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.
- O-H Stretch (Phenolic): A broad band around 3300-3500 cm⁻¹.
- C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Ether and Acid): Strong bands in the 1000-1300 cm⁻¹ region.

Part 3: Synthesis and Methodology

The synthesis of substituted benzoic acids often involves carboxylation of a suitably activated aromatic ring. While a specific, published synthesis for **2-hydroxy-4,6-dimethoxybenzoic acid** was not found, a logical and efficient route can be designed based on established organometallic chemistry, analogous to the synthesis of similar compounds like 2,6-dimethoxybenzoic acid[7].

Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

The most direct approach involves the carboxylation of 3,5-dimethoxyphenol. The hydroxyl group is a powerful ortho-directing group in metalation reactions, allowing for the selective introduction of the carboxyl group at the C2 position.

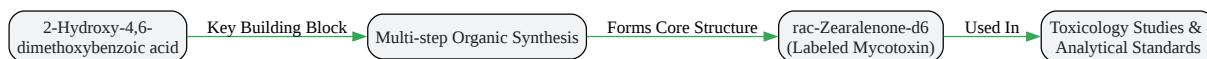
[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Hydroxy-4,6-dimethoxybenzoic acid** via directed ortho-metalation.

Experimental Protocol

This protocol is a self-validating system; successful formation of the product at each stage can be monitored by techniques like Thin Layer Chromatography (TLC).

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous solvent (e.g., THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Starting Material:** Dissolve 3,5-dimethoxyphenol (1.0 eq) in the anhydrous THF and add it to the reaction flask.
- **Metalation:** Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise to the stirred solution. The use of two equivalents is crucial: the first deprotonates the acidic phenolic hydroxyl group, and the second performs the ortho-metalation at the C2 position, directed by the resulting lithiated phenoxide.
- **Carboxylation:** After stirring for 2-3 hours at low temperature, quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion. The dry ice serves as the electrophilic source of the carboxyl group.


- **Workup:** Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then acidify to a pH of ~2 using dilute hydrochloric acid (HCl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or column chromatography to yield the final product.

Part 4: Applications in Research and Drug Development

The utility of **2-hydroxy-4,6-dimethoxybenzoic acid** lies primarily in its role as a versatile chemical intermediate.

Reagent in Natural Product Synthesis

This compound is a known reagent used in the synthesis of rac-Zearalenone-d6. Zearalenone is an estrogenic mycotoxin produced by fungi and is of significant interest in toxicology and agricultural science.^{[2][3]} The use of this benzoic acid derivative as a building block highlights its utility in constructing complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Role as a precursor in the synthesis of a complex analytical standard.

Scaffold in Drug Discovery

While specific drug discovery applications for this exact molecule are not extensively documented, its structural motifs are present in biologically active compounds. Phenolic acids, in general, are recognized for a wide range of pharmacological properties, including

antioxidant, anti-inflammatory, and anticancer effects[8]. Derivatives of hydroxy- and methoxy-substituted benzoic acids have been investigated for these activities[8]. For instance, the related compound 2-Hydroxy-4-methoxybenzoic acid has demonstrated the ability to attenuate CCl₄-induced hepatotoxicity in rats through antioxidant and anti-inflammatory mechanisms[8]. This suggests that **2-hydroxy-4,6-dimethoxybenzoic acid** could serve as a valuable scaffold for medicinal chemists to synthesize and screen new chemical entities for similar therapeutic potential.

Part 5: Safety and Handling

According to the Safety Data Sheet (SDS), **2-Hydroxy-4,6-dimethoxybenzoic acid** requires careful handling in a laboratory setting[4].

- Hazard Classification: Not classified as a hazardous substance under GHS, but standard laboratory precautions should be observed. The label may carry a "Warning" signal word[4].
- Hazard Statements:
 - H315: Causes skin irritation[4].
 - H319: Causes serious eye irritation[4].
 - H335: May cause respiratory irritation[4].
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
 - P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
 - P405: Store locked up[4].

Personnel should always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the substance in a well-ventilated area or a

chemical fume hood.

Conclusion

2-Hydroxy-4,6-dimethoxybenzoic acid is a well-defined chemical entity with established physicochemical properties. While its direct applications are specialized, its primary value lies in its function as a synthetic intermediate. The strategic placement of hydroxyl and methoxy groups provides multiple reactive handles, making it an attractive starting point for the synthesis of complex natural products and a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is essential for any researcher intending to utilize this versatile compound.

References

- PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3187-19-7 CAS MSDS (2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID | 3187-19-7 [chemicalbook.com]
- 3. 2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID CAS#: 3187-19-7 [m.chemicalbook.com]
- 4. 2-HYDROXY-4,6-DIMETHOXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Hydroxy-4,6-dimethoxybenzoic acid IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b052542#2-hydroxy-4-6-dimethoxybenzoic-acid-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com